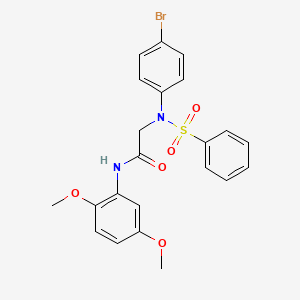
N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as "Bisphenol A" or "BPA," is a chemical compound widely used in the manufacturing of plastics and resins. It has been found to have a negative impact on human health and the environment, leading to growing concerns and calls for regulation.
Mécanisme D'action
BPA acts as an estrogen receptor agonist, meaning it binds to and activates estrogen receptors in the body. This can lead to changes in gene expression and hormone levels, which can have a variety of effects on physiological processes.
Biochemical and physiological effects:
BPA has been found to have a range of biochemical and physiological effects, including changes in hormone levels, alterations in gene expression, and impacts on reproductive health and development. It has also been linked to an increased risk of cancer, obesity, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
BPA is widely used in laboratory experiments due to its endocrine-disrupting properties and its ability to mimic estrogen. However, its potential negative effects on human health and the environment must be taken into account when using it in experiments. Additionally, the use of BPA in laboratory experiments may not accurately reflect the effects of exposure in real-world situations.
Orientations Futures
1. Developing alternative materials to replace BPA in the manufacturing of plastics and resins.
2. Conducting further research on the potential health effects of BPA and other endocrine-disrupting chemicals.
3. Investigating the impact of BPA exposure on wildlife and the environment.
4. Developing new methods for detecting and measuring BPA exposure in humans and the environment.
5. Exploring the potential for BPA to be used as a therapeutic agent in the treatment of certain diseases.
Méthodes De Synthèse
BPA is synthesized through the condensation of acetone and phenol, followed by reaction with chloroform and sodium hydroxide. The resulting product is then purified through crystallization and recrystallization.
Applications De Recherche Scientifique
BPA has been extensively studied for its potential effects on human health and the environment. It has been found to have endocrine-disrupting properties, meaning it can interfere with the normal functioning of hormones in the body. This has led to concerns about its potential impact on reproductive health, development, and cancer.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-18-12-13-21(30-2)20(14-18)24-22(26)15-25(17-10-8-16(23)9-11-17)31(27,28)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXUCKDMELAVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)
![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)

![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)